beta-Endorphin (equine)

Opioid receptor pharmacology Radioligand binding assay Species-comparative neuropeptide research

Beta-Endorphin (equine) is a 31-amino-acid endogenous opioid peptide isolated from horse pituitary glands and produced synthetically via solid-phase peptide synthesis. Its primary sequence is identical to that of ovine, bovine, and camel beta-endorphins, with the sole exception of a serine-for-threonine substitution at position 6.

Molecular Formula C154H248N42O44S
Molecular Weight 3423.9 g/mol
Cat. No. B12316748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin (equine)
Molecular FormulaC154H248N42O44S
Molecular Weight3423.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)
InChIKeyXWZZJSNGTXUROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Equine Beta-Endorphin Procurement Guide: Sequence Identity, Receptor Pharmacology, and Species-Specific Differentiation for Preclinical Opioid Research


Beta-Endorphin (equine) is a 31-amino-acid endogenous opioid peptide isolated from horse pituitary glands and produced synthetically via solid-phase peptide synthesis [1]. Its primary sequence is identical to that of ovine, bovine, and camel beta-endorphins, with the sole exception of a serine-for-threonine substitution at position 6 [1]. The peptide binds with high affinity to both μ- and δ-opioid receptors and exhibits analgesic properties . Equine beta-endorphin serves as a critical comparator in cross-species opioid pharmacology studies because its single-residue divergence from the human hormone produces quantifiable, reproducible differences in receptor binding, analgesic potency, and peripheral tissue activity that cannot be replicated by substituting human, camel, or avian homologs [1][2].

Equine Beta-Endorphin: Why Human, Camel, or Ostrich Homologs Cannot Substitute in Species-Comparative Opioid Pharmacology


Although all mammalian beta-endorphins share a conserved 31-residue framework, a single amino acid difference at position 6 produces divergent pharmacological profiles that preclude simple interchange [1]. Equine beta-endorphin carries Ser⁶, whereas human beta-endorphin carries Thr⁶; camel, ovine, and bovine beta-endorphins are sequence-identical to equine beta-endorphin and are therefore not independently differentiated from it [1]. However, camel beta-endorphin differs at positions 27 and 31 (His²⁷/Gln³¹), conferring 2.7× higher receptor binding affinity and 1.7× greater analgesic potency relative to human—a profile distinct from the 3× binding / 1.6× analgesia ratio of equine beta-endorphin [2]. Ostrich beta-endorphin achieves ~7× the receptor binding of human beta-endorphin but exhibits reduced potency in rat vas deferens assays, whereas equine beta-endorphin retains mammalian-typical peripheral activity [3][4]. Substituting any of these homologs for equine beta-endorphin in an experimental protocol will introduce binding-to-analgesia ratio distortions and tissue-specific activity shifts that are not representative of the equine peptide. The quantitative evidence below establishes precisely where equine beta-endorphin diverges from each comparator.

Equine Beta-Endorphin Quantitative Differentiation Evidence: Receptor Binding, Analgesic Potency, and Peripheral Activity vs. Human, Camel, and Ostrich Homologs


Receptor Binding Affinity: Equine Beta-Endorphin Exhibits 3-Fold Higher Binding Than Human Beta-Endorphin in Rat Brain Membrane Preparations

In a direct, within-study head-to-head comparison, equine beta-endorphin demonstrated 3 times the receptor-binding activity of human beta-endorphin (βh-EP) using rat brain membrane preparations in a radioreceptor binding assay [1]. The assay employed the same membrane preparation and radioligand conditions for both peptides, eliminating inter-laboratory variability. This 3-fold binding enhancement is attributed to the Ser⁶ substitution in equine beta-endorphin replacing the Thr⁶ found in the human hormone, a modification within the N-terminal enkephalin segment critical for opioid receptor engagement [1]. The structural basis is further corroborated by independent studies on ostrich beta-endorphin, where sequence variations within positions 6–15 account for its ~7-fold binding increase over human [2].

Opioid receptor pharmacology Radioligand binding assay Species-comparative neuropeptide research

Analgesic Potency: Equine Beta-Endorphin Is 1.6-Fold More Potent Than Human Beta-Endorphin in the Mouse Tail-Flick Assay

In the same foundational study that established equine beta-endorphin's receptor binding advantage, the peptide's in vivo analgesic potency was directly compared to human beta-endorphin using the mouse tail-flick assay [1]. Equine beta-endorphin exhibited 1.6 times the analgesic potency of human beta-endorphin when administered under identical dosing and experimental conditions [1]. The analgesic potency ratio (1.6×) is notably lower than the receptor binding ratio (3×), demonstrating a binding-to-analgesia dissociation that is a defining pharmacological signature of equine beta-endorphin. This stands in contrast to camel beta-endorphin, where analgesic potency (1.7×) more closely tracks receptor binding (2.7×) [2], and ostrich beta-endorphin, which shows high binding (~7×) with disproportionately low analgesic activity [3].

In vivo analgesia Mouse tail-flick test Opioid peptide potency ranking

Peripheral Opioid Activity Profile: Equine Beta-Endorphin Matches Human Potency in Guinea Pig Ileum but Diverges from Avian and Fish Homologs in Vas Deferens Assays

The peripheral opioid activity of six homologous beta-endorphins was systematically compared across four tissue preparations: guinea pig ileum, mouse vas deferens, rat vas deferens, and rabbit vas deferens [1]. In the guinea pig ileum assay, equine beta-endorphin was equipotent with human beta-endorphin, whereas camel, turkey, and ostrich beta-endorphins were more potent [1]. Critically, in the rat vas deferens assay—which shows the strongest correlation with in vivo analgesic potency—mammalian beta-endorphins (human, equine, camel) all exhibited higher activity than avian (turkey, ostrich) and fish (des-acetyl salmon) homologs [1]. This mammalian vs. non-mammalian activity divide in rat vas deferens is a key differentiator: ostrich beta-endorphin, despite its 7× receptor binding advantage, underperforms in this tissue, whereas equine beta-endorphin maintains full mammalian-typical activity [1]. The rabbit vas deferens showed uniformly weak activity across all homologs, providing a negative-control tissue baseline [1].

Peripheral opioid bioassay Guinea pig ileum Vas deferens tissue pharmacology

Post-Translational Processing Divergence: Equine Pituitary Processes Beta-Endorphin with a Qualitatively Distinct N-Acetylation Pattern Absent in Rat and Most Other Mammals

Beta-endorphin undergoes tissue-specific post-translational processing that determines the relative abundance of biologically active (opioid) vs. N-acetylated (non-opioid) peptide forms. In the anterior lobe of the horse pituitary, beta-endorphin is processed to both N-acetylated and C-terminally shortened derivatives—a pattern that is qualitatively different from that of the rat and virtually every other mammalian species examined [1]. Specifically, the horse anterior lobe primarily contains β-endorphin₁₋₃₁ and N-acetyl-β-endorphin₁₋₂₇, along with smaller amounts of β-lipotropin, β-endorphin₁₋₂₇, and N-acetyl-β-endorphin₁₋₃₁ and₁₋₂₆ [1]. In contrast, the rat anterior lobe contains approximately equal amounts of β-lipotropin and β-endorphin₁₋₃₁, with no detectable N-acetyl-β-endorphin immunoreactivity [1]. Furthermore, in the equine pituitary, both the anterior and intermediate lobes produce the same multiple β-endorphin forms possessing both opioid and non-opioid properties, whereas in the rat these lobes produce entirely distinct sets of β-endorphin peptides [1].

Post-translational modification Pituitary endocrinology Equine-specific neuropeptide processing

ELISA Cross-Reactivity Validation: Synthetic Equine and Human Beta-Endorphin Standards Exhibit Full Parallelism, Enabling Quantitative Equine-Specific Immunoassay

A commercially available human β-endorphin ELISA kit was formally validated for equine samples by generating standard curves using purified synthetic equine β-endorphin and human β-endorphin standards [1]. Both standard curves showed full parallelism, confirming that the antibody recognition epitopes are sufficiently conserved between the two species' peptides to permit cross-reactive quantification [1]. Intra-assay CV was 11.3% for standards and 5.3% for equine samples; inter-assay CV was 6.9% for standards and 15.6% for equine samples [1]. Plasma β-endorphin concentrations remained stable over 24 hours regardless of centrifugation timing, storage temperature, or duration [1]. Application of this validated assay to horses with pituitary pars intermedia dysfunction (PPID) vs. healthy aged controls yielded significantly higher β-endorphin concentrations in the PPID group (median 506 pg/mL, IQR 213–762) compared to controls (median 35 pg/mL, IQR 16–55; P < 0.001) [1].

ELISA validation Equine biomarker assay PPID diagnostic research

Species-Specific Sequence Divergence at Position 6: Ser⁶ in Equine vs. Thr⁶ in Human Beta-Endorphin Defines the Structural Basis for Differential Opioid Pharmacology

Equine beta-endorphin carries a serine residue at position 6, replacing the threonine found in human beta-endorphin [1]. This single-residue substitution (Ser⁶ vs. Thr⁶) is the sole sequence difference between equine and human beta-endorphins and is located within the N-terminal enkephalin segment (residues 1–5: Tyr-Gly-Gly-Phe-Met) plus the adjacent position 6–7 region that modulates receptor binding conformation [1]. The functional consequence is a 3-fold enhancement of receptor binding and 1.6-fold increase in analgesic potency [1]. Notably, the Ser⁶ substitution is shared by ovine, bovine, and camel beta-endorphins, meaning these four species' peptides are sequence-identical [1]. However, camel beta-endorphin additionally differs at positions 27 (His²⁷) and 31 (Gln³¹), conferring further pharmacological divergence (2.7× binding, 1.7× analgesia) [2], while turkey and ostrich beta-endorphins carry multiple substitutions in the 6–15 region that drive even larger binding enhancements (up to 7×) but with altered tissue selectivity [3]. This positions the Ser⁶/Thr⁶ switch as the minimal structural determinant that cleanly isolates a 3× binding / 1.6× analgesia effect without the confounding variables introduced by additional sequence changes in camel or avian homologs.

Peptide structure-activity relationship Beta-endorphin sequence alignment Position 6 substitution

Equine Beta-Endorphin Procurement Application Scenarios: From Cross-Species Opioid SAR to Equine-Specific Biomarker Development


Cross-Species Opioid Receptor Structure-Activity Relationship (SAR) Studies Using Single-Residue Variant Beta-Endorphins

Equine beta-endorphin provides the minimal single-residue variant (Ser⁶) of the human beta-endorphin sequence (Thr⁶), enabling clean attribution of receptor binding and analgesic potency differences to the position-6 hydroxyl group chemistry [1]. Unlike camel beta-endorphin, which carries additional substitutions at positions 27 and 31 that compound the pharmacological divergence (2.7× binding, 1.7× analgesia), equine beta-endorphin isolates a 3× binding / 1.6× analgesia effect driven solely by the Ser⁶ substitution [1][2]. This makes it the preferred peptide for N-terminal enkephalin-segment SAR panels alongside human (Thr⁶), ostrich (multi-residue 6–15 variant, ~7× binding), and des-acetyl salmon (evolutionarily distant) beta-endorphins [2][3].

Equine Pituitary Pars Intermedia Dysfunction (PPID) Biomarker Assay Calibration and Validation

Synthetic equine beta-endorphin is an essential calibrator for ELISA-based quantification of β-endorphin in equine plasma or serum. The formal validation study by Fouché et al. (2025) demonstrated full standard curve parallelism between synthetic equine β-endorphin and human β-endorphin standards, but recommended equine-specific calibration to minimize systematic bias [4]. With PPID horses exhibiting a 14.5-fold elevation in median β-endorphin concentration (506 pg/mL) over healthy controls (35 pg/mL, P < 0.001), procurement of high-purity (>95% HPLC) synthetic equine β-endorphin as the primary calibrator is critical for diagnostic assay development and longitudinal treatment monitoring in equine endocrinology [4].

Post-Translational Processing Research in Equine Pituitary Neuroendocrinology

The equine pituitary exhibits a qualitatively unique beta-endorphin processing pattern in which both anterior and intermediate lobes produce the same multiple N-acetylated and C-terminally shortened forms, in contrast to the lobe-specific processing of rat and most other mammals [5]. Synthetic equine β-endorphin₁₋₃₁ serves as the required native-sequence substrate for in vitro processing assays using equine pituitary enzymes, as neither human nor rat beta-endorphin can replicate the authentic processing kinetics or product profiles of the equine system [5]. This application is directly relevant to understanding the dysregulated processing observed in equine Cushing's disease, where N-acetyl-β-endorphin₁₋₂₇ shifts from 57% to a reduced proportion of total immunoreactivity [6].

Multi-Tissue Peripheral Opioid Bioassay Panels Requiring Mammalian-Typical Activity with Enhanced Central Receptor Binding

For experimental designs requiring simultaneous assessment of opioid activity across central (receptor binding) and peripheral (tissue bioassay) endpoints, equine beta-endorphin uniquely combines 3× enhanced rat brain membrane binding with mammalian-typical potency in guinea pig ileum and rat vas deferens assays [1][3]. Ostrich and turkey beta-endorphins, despite higher receptor binding, show reduced activity in rat vas deferens—the tissue assay most predictive of in vivo analgesia [3]. Equine beta-endorphin thus enables investigators to achieve high-sensitivity central receptor detection (3× over human βh-EP) without sacrificing the peripheral tissue activity profile characteristic of mammalian endogenous opioids [1][3].

Quote Request

Request a Quote for beta-Endorphin (equine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.